molecular formula C11H10O3S B3057622 Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate CAS No. 831222-72-1

Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate

Cat. No.: B3057622
CAS No.: 831222-72-1
M. Wt: 222.26 g/mol
InChI Key: VYOHBZNTQBTZPN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur and a base . The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play a crucial role in its reactivity and binding affinity to various biological targets. The compound may exert its effects through the inhibition of enzymes, modulation of receptor activity, or interaction with cellular components .

Comparison with Similar Compounds

Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate can be compared with other benzo[b]thiophene derivatives, such as:

Uniqueness: this compound is unique due to the presence of both hydroxyl and carboxylate functional groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and interactions with various biological targets .

Biological Activity

Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its antimicrobial, antioxidant, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound features a unique bicyclic structure comprising a benzene ring fused to a thiophene ring, with a hydroxyl group at the 7-position and an ethyl ester at the 5-position. These structural characteristics enhance its reactivity and biological activity, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its potential to inhibit various bacterial strains, with studies showing effective growth inhibition at concentrations below 50 µM in some cases . The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Antioxidant Properties

The antioxidant activity of this compound has also been explored, suggesting its potential role in protecting cells from oxidative stress. The presence of the hydroxyl group is believed to contribute to its ability to scavenge free radicals, thereby preventing cellular damage.

Anticancer Potential

This compound has garnered attention for its anticancer properties. Studies have indicated that it can induce apoptosis in cancer cells, particularly in breast cancer models. The compound appears to modulate specific molecular targets and pathways that lead to the inhibition of cancer cell proliferation. For instance, it has been shown to increase levels of cleaved caspase-3 and Bax while decreasing the expression of anti-apoptotic proteins like Bcl-2 .

The biological activity of this compound is attributed to its interaction with various molecular targets. The hydroxyl and carboxylate groups play crucial roles in its binding affinity and reactivity towards enzymes and receptors. This interaction may lead to enzyme inhibition or modulation of receptor activity, contributing to its therapeutic effects .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameUnique Features
This compoundHydroxyl group enhances reactivity and biological activity
Ethyl benzo[b]thiophene-5-carboxylateLacks hydroxyl group; primarily studied for apoptosis-inducing properties
Ethyl 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylateFeatures a tetrahydro structure; may influence pharmacological properties

Case Studies

  • Anticancer Study : In vitro studies demonstrated that treatment with this compound resulted in significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity at low concentrations (e.g., IC50 = 6.2 µM against THP-1 cells) .
  • Antimicrobial Study : A library of compounds including this compound was screened against Mycobacterium tuberculosis (Mtb), revealing effective inhibition with minimum inhibitory concentrations (MIC) significantly lower than those of standard treatments .

Properties

IUPAC Name

ethyl 7-hydroxy-1-benzothiophene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c1-2-14-11(13)8-5-7-3-4-15-10(7)9(12)6-8/h3-6,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOHBZNTQBTZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C2C(=C1)C=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461961
Record name ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

831222-72-1
Record name ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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